2-(2-Methoxybenzyl)-1H-benzo[d]imidazole
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Overview
Description
2-(2-Methoxybenzyl)-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their broad spectrum of biological activities and are considered important pharmacophores in medicinal chemistry . The structure of this compound consists of a benzimidazole core with a 2-methoxybenzyl substituent at the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxybenzyl)-1H-benzo[d]imidazole typically involves the reaction of 2-methyl-1H-benzo[d]imidazole with aryl halides in the presence of a strong base . The reaction conditions often include the use of spectroscopic techniques such as FT-IR, 1H NMR, and 13C NMR for characterization .
Industrial Production Methods
Industrial production methods for benzimidazole derivatives, including this compound, often involve multi-step synthesis processes. These processes may include condensation reactions, catalytic hydrogenation, and purification steps to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxybenzyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions, especially at the benzimidazole core, can yield a variety of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. Reaction conditions often involve controlled temperatures and the use of solvents such as methanol or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of substituted benzimidazole derivatives .
Scientific Research Applications
2-(2-Methoxybenzyl)-1H-benzo[d]imidazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(2-Methoxybenzyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their function and leading to various biological effects. For example, it has been studied for its potential to inhibit cancer cell growth by interacting with specific cancer-related proteins .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methylbenzyl)-2-p-tolyl-1H-benzo[d]imidazole
- 1-(3-Methoxybenzyl)-2-p-tolyl-1H-benzo[d]imidazole
Uniqueness
2-(2-Methoxybenzyl)-1H-benzo[d]imidazole is unique due to its specific substituent, which imparts distinct biological and chemical properties. Compared to other similar compounds, it may exhibit different binding affinities and pharmacological activities, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C15H14N2O |
---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
2-[(2-methoxyphenyl)methyl]-1H-benzimidazole |
InChI |
InChI=1S/C15H14N2O/c1-18-14-9-5-2-6-11(14)10-15-16-12-7-3-4-8-13(12)17-15/h2-9H,10H2,1H3,(H,16,17) |
InChI Key |
QIMKZCCXUIBJCE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
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